![molecular formula C12H10ClN3O4S3 B588309 6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide CAS No. 479482-38-7](/img/structure/B588309.png)
6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide
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Overview
Description
This compound is also known as Meloxicam, an oxicam derivative . It is a nonsteroidal anti-inflammatory drug (NSAID) and a selective inhibitor of cyclooxygenase-2 (COX-2) .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a thiazole ring, a thieno ring, and a carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented in the available literature .Scientific Research Applications
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This compound is a part of a class of drugs known as non-steroidal anti-inflammatory drugs (NSAIDs). NSAIDs are used in the treatment of conditions like rheumatoid arthritis and osteoarthritis . The pharmacological actions of these oxicams are related to the inhibition of cyclooxygenase (Cox), a key enzyme of prostaglandin biosynthesis at the site of inflammation .
Spectrofluorimetric and Spectrophotometric Stability-Indicating Methods
The compound has been used in the development of sensitive and selective spectrofluorimetric and spectrophotometric stability-indicating methods. These methods are based on the derivatization of alkaline hydrolytic products with 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl). The products showed an absorption maximum at 460nm for the three studied drugs and fluorescence emission peak at 535nm in methanol .
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis of Azo Dye Derivatives
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector. The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
Anti-Inflammatory and Analgesic Activities
Some derivatives of the compound have shown anti-inflammatory and analgesic activities along with ulcerogenic index compared with indomethacin and celecoxib .
Inhibition of Cancerous Cells Growth
Some derivatives of the compound exhibited good activity towards the human colon cell line (HCT116) to inhibit the growth of the cancerous cells .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4S3/c1-5-4-14-12(21-5)15-11(18)8-9(17)10-6(3-7(13)22-10)23(19,20)16(8)2/h3-4,17H,1-2H3,(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKICRYCQXZDES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=C(C=C(S3)Cl)S(=O)(=O)N2C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715839 |
Source
|
Record name | 6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide | |
CAS RN |
479482-38-7 |
Source
|
Record name | 6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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